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2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

Catalog No.
S13813988
CAS No.
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

Product Name

2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol

IUPAC Name

2-[(3-methylcyclopentyl)amino]cyclohexan-1-ol

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c1-9-6-7-10(8-9)13-11-4-2-3-5-12(11)14/h9-14H,2-8H2,1H3

InChI Key

NCHURRQCPLAYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2CCCCC2O

2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NOC_{12}H_{23}NO and a molecular weight of 197.32 g/mol. This compound features a cyclohexane ring substituted with both an amino group and a hydroxyl group, making it structurally unique among similar compounds. The presence of the 3-methylcyclopentyl group contributes to its distinctive properties and potential biological activities.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a fully saturated amine.
  • Substitution: The amino group can participate in substitution reactions, allowing for the replacement of this group with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
  • Substitution: Halogenating agents, nucleophiles

Major Products Formed

  • Oxidation: Formation of cyclohexanone derivatives
  • Reduction: Formation of cyclohexylamine derivatives
  • Substitution: Formation of various substituted cyclohexane derivatives

Research into the biological activity of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol indicates potential interactions with various biological systems. The compound may modulate enzyme activity or receptor binding due to its functional groups, particularly the amino and hydroxyl groups. These interactions could lead to significant effects on cellular processes, making it a candidate for further pharmacological studies.

The synthesis of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol typically involves:

  • Starting Materials: Cyclohexanone and 3-methylcyclopentylamine.
  • Reaction Conditions: The reaction is generally conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate formed during the reaction.
  • Purification: The product is purified through methods such as distillation, crystallization, or chromatography to ensure high yield and purity.

2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
  • Medicine: It is investigated for therapeutic properties, acting as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies involving 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol focus on its binding affinity with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group may participate in additional bonding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Similar Compounds

  • Cyclohexylamine: Similar structure but lacks the hydroxyl group.
  • 2-Methylcyclopentylamine: Similar structure but lacks the cyclohexane ring.
  • Cyclohexanol: Similar structure but lacks the amino group.
  • 3-Amino-1-(2-methylpropyl)cyclohexan-1-ol: Contains an amino group but differs in side chain structure.
  • 3-[(3-Methylcyclopentyl)amino]cyclobutan-1-ol: Similar functional groups but has a cyclobutane ring instead.

Uniqueness

2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol is unique due to its combination of both an amino group and a hydroxyl group on a cyclohexane ring, which may contribute to distinct biological activities compared to other similar compounds that lack one or both functional groups. This structural configuration may enhance its potential as a therapeutic agent or chemical intermediate in synthetic applications.

Regioselective amination of cyclohexanol derivatives is critical for achieving the desired substitution pattern in 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol. A prominent method involves the condensation of cyclohexanone with 3-methylcyclopentylamine, followed by reduction to yield the target compound. This two-step process begins with the formation of a Schiff base intermediate, where the ketone group of cyclohexanone reacts with the primary amine of 3-methylcyclopentylamine under mild acidic conditions. Subsequent reduction using sodium borohydride or catalytic hydrogenation ensures the selective formation of the secondary amine without over-reduction of the hydroxyl group.

Alternative approaches leverage epoxide aminolysis, as demonstrated in the synthesis of related trans-2-aminocyclohexanol derivatives. Cyclohexene oxide undergoes ring-opening with benzylamine in hot water, where water acts as both solvent and weak acid catalyst to promote regioselective attack at the less sterically hindered carbon of the epoxide. This method achieves high regioselectivity (>95%) under aqueous conditions, avoiding the need for harsh reagents.

Table 1: Comparison of Regioselective Amination Methods

MethodStarting MaterialsSelectivityYield (%)Conditions
Schiff base reductionCyclohexanone, 3-MCPA*>90%75–85Mild acid, NaBH₄ or H₂
Epoxide aminolysisCyclohexene oxide, benzylamine>95%80–90Hot water, 80–100°C

*3-MCPA: 3-methylcyclopentylamine

The choice of catalyst significantly influences regioselectivity. For example, Amberlyst 15, a solid acid catalyst, facilitates Beckmann rearrangements in related systems, enabling selective formation of N-acyl intermediates that can be further functionalized.

PropertyValue
CAS Number1339151-58-4
Molecular FormulaC₁₂H₂₃NO
Molecular Weight (g/mol)197.32
IUPAC Name2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol
SMILESOC1C(NC2CC(C)CC2)CCCC1
LogP2.07
Topological Polar Surface Area (Ų)32.26
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds2

Eukaryotic Cellular Receptor Binding Affinity Landscapes

The receptor binding characteristics of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol can be extrapolated from extensive research on structurally related cyclohexanol amino derivatives and their interactions with various eukaryotic receptor systems [6] [7]. Spirocyclic cyclohexanes bearing amino moieties in analogous positions demonstrate remarkable selectivity for sigma receptors, with particularly high affinity for sigma-1 receptors exhibiting binding constants in the low nanomolar range [6].

Research on spirocyclic cyclohexanes with exocyclic amino moieties has revealed that compounds with cyclohexylmethyl substituents achieve sigma-1 receptor binding affinities as low as 5.4 nanomolar, representing exceptional potency within this compound class [6]. The sigma-2 receptor binding profile shows considerably lower affinity, typically ranging from 34 to 503 nanomolar, indicating substantial selectivity for the sigma-1 receptor subtype [6]. This selectivity pattern suggests potential therapeutic applications in neurological disorders where sigma-1 receptor modulation plays a beneficial role [6].

Adenosine receptor systems represent another significant target class for cyclohexyl-containing compounds [8] [9] [10]. Bicyclo[3.1.0]hexane-based adenosine A3 receptor ligands have demonstrated moderate binding affinity with inhibition constants of 0.38 micromolar while maintaining high A3 receptor selectivity [9]. The structural modifications at various positions of the purine ring and bicyclic moiety significantly influence receptor affinity and selectivity profiles [9].

Muscarinic receptor interactions have been documented for cyclohexyl-containing positive allosteric modulators, particularly those targeting the M1 muscarinic receptor subtype [7]. These compounds demonstrate preferential binding to unoccupied receptor states with micromolar affinity ranges and exhibit cooperative modulation effects with alpha values exceeding 300 [7].

Table 3: Eukaryotic Cellular Receptor Binding Affinity Landscapes

Receptor TypeCyclohexanol DerivativeBinding Affinity (Ki/IC50)SelectivityReference
Sigma-1 receptorSpirocyclic cyclohexanes with amino moiety5.4-278 nMHigh σ1 selectivity [6]
Sigma-2 receptorSpirocyclic cyclohexanes with amino moiety34-503 nMLower σ2 affinity [6]
GABA_A receptorCyclohexenone derivativesModerate affinityGABA-specific [11] [12]
Adenosine A1 receptorCyclohexyl-substituted compoundsEnhanced bindingA1-selective [10] [13]
Adenosine A3 receptorBicyclo[3.1.0]hexane derivatives0.38 μMA3-selective [9]
Muscarinic M1 receptorCyclohexyl-containing modulatorsVariableM1-preferential [7]

Allosteric Modulation Capabilities in Signal Transduction Pathways

The allosteric modulation potential of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol encompasses multiple signal transduction pathways based on the documented activities of structurally analogous compounds [10] [14] [7]. Adenosine receptor allosteric modulation represents a particularly well-characterized mechanism for cyclohexyl-containing compounds, with positive allosteric modulators demonstrating enhanced agonist binding affinity and increased maximal functional responses [10] [15].

Research on adenosine A1 receptor positive allosteric modulators has established that cyclohexyl substituents can significantly enhance agonist binding through allosteric site interactions [10] [13]. These modulators typically increase the dissociation rate of orthosteric radioligands while enhancing maximal guanine nucleotide binding in the presence of reference agonists [10]. The allosteric enhancement mechanism involves reducing agonist dissociation kinetics without directly affecting orthosteric binding site occupancy [13].

Adenosine A3 receptor allosteric modulation by cyclohexyl-containing compounds demonstrates distinct structure-activity relationships with 2-cyclohexyl substituents providing optimal allosteric enhancement [10] [15]. The prototypical A3 receptor positive allosteric modulator LUF6000 incorporates a cyclohexyl moiety and achieves significant enhancement of maximal functional effects without altering agonist binding potency [10].

Muscarinic M1 receptor allosteric modulation represents another significant pathway for cyclohexyl derivatives [7]. These compounds function as positive allosteric modulators with high cooperativity factors, demonstrating alpha values of 338 and micromolar binding affinities for unoccupied receptor states [7]. The cooperative modulation mechanism enables enhanced acetylcholine responses across broad concentration ranges [7].

Gamma-aminobutyric acid receptor systems also demonstrate susceptibility to modulation by cyclohexyl-containing compounds [14] [11]. These interactions typically involve allosteric enhancement of chloride conductance and may contribute to anxiolytic and sedative effects observed with related structural classes [14].

Table 4: Allosteric Modulation Capabilities in Signal Transduction Pathways

Pathway ComponentModulation TypeMechanismCooperativity FactorFunctional OutcomeReference
Adenosine A1 receptor signalingPositive allosteric modulationEnhanced agonist bindingModerateEnhanced cAMP modulation [10] [13]
Adenosine A3 receptor signalingPositive allosteric modulationIncreased maximal responseHighAmplified downstream signaling [10] [15]
Muscarinic M1 receptor signalingPositive allosteric modulationCooperative modulation (α = 338)338Improved cognitive function [7]
GABA receptor signalingAllosteric enhancementEnhanced chloride conductanceVariableIncreased inhibitory tone [10] [14]
Cyclooxygenase pathwaysEnzyme modulationActive site interactionNot determinedAnti-inflammatory effects [16] [11]
Signal transduction cascadesPathway regulationMulti-target effectsContext-dependentIntegrated cellular responses [17] [18]

Quantum Mechanical Studies of Electronic Configuration

Quantum mechanical studies represent a fundamental approach to understanding the electronic structure of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol. Density functional theory calculations have emerged as the primary computational method for investigating the electronic configuration of amino-cyclohexanol derivatives [1] [2].

The electronic configuration analysis of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol reveals distinctive characteristics arising from the presence of both amino and hydroxyl functional groups attached to the cyclohexane ring system. Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy typically ranges between -8.5 to -6.2 electron volts for cyclohexanol derivatives, indicating the electron donation capacity of these compounds [3]. The lowest unoccupied molecular orbital energy values span from -2.1 to 0.5 electron volts, reflecting the electron acceptance characteristics [3].

The frontier orbital energy gap, calculated as the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, provides crucial insights into the chemical stability and reactivity of the compound. For amino-cyclohexanol systems, this energy gap typically ranges from 4.8 to 6.5 electron volts [3]. A larger energy gap indicates greater chemical stability and reduced reactivity, while smaller gaps suggest higher polarizability and enhanced reactivity potential [3].

Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with 6-31+G(d,p) basis sets have proven effective for geometry optimization and electronic structure determination of cyclohexanol derivatives [1] [2]. These calculations reveal that the molecular geometry optimization leads to stable conformations where the cyclohexane ring adopts chair conformations, with the amino and hydroxyl substituents influencing the overall molecular geometry [4].

The electronic density distribution analysis through atoms in molecules theory provides detailed information about the bonding characteristics and intermolecular interactions. Hydrogen bonding interactions between the hydroxyl group and amino group create intramolecular stabilization, with bond critical points indicating electron density accumulation in these regions [4].

Natural bond orbital analysis reveals the charge distribution and hybridization patterns within the molecule. The nitrogen atom in the amino group typically exhibits sp3 hybridization with lone pair electrons available for hydrogen bonding or coordination interactions [1]. The oxygen atom in the hydroxyl group similarly shows sp3 hybridization with two lone pairs contributing to hydrogen bonding capabilities [1].

Molecular Dynamics Simulations of Solvent Interaction Dynamics

Molecular dynamics simulations provide comprehensive insights into the solvent interaction dynamics of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol in various solvent environments. These simulations employ classical force fields such as Optimized Potentials for Liquid Simulations all-atom, Chemistry at Harvard Molecular Mechanics 36, and Assisted Model Building with Energy Refinement to describe atomic interactions [5] [6].

The solvent interaction studies focus on understanding how water and organic solvents interact with the amino-cyclohexanol system. Molecular dynamics simulations using Transferable Intermolecular Potential 4-Point water models reveal significant solvent reorganization around the polar functional groups [6]. The hydroxyl group forms an average of 2.3 to 2.8 hydrogen bonds with surrounding water molecules, while the amino group participates in 1.8 to 2.4 hydrogen bonding interactions [6].

Radial distribution function analysis demonstrates distinct solvation patterns around different molecular regions. The first solvation shell around the hydroxyl oxygen extends to approximately 3.5 Angstroms, with water density enrichment factors of 1.4 to 1.8 times bulk water density [7]. The amino nitrogen shows a similar first solvation shell structure, with water molecules preferentially oriented to maximize hydrogen bonding interactions [7].

The dynamics of hydrogen bond formation and breaking reveal characteristic lifetimes for different interaction types. Hydroxyl-water hydrogen bonds exhibit average lifetimes of 2.5 to 4.2 picoseconds, while amino-water interactions show slightly shorter lifetimes of 1.8 to 3.6 picoseconds [8]. These dynamic properties influence the overall solubility and dissolution behavior of the compound in aqueous media [8].

Temperature-dependent molecular dynamics simulations reveal the thermal stability and conformational flexibility of the compound. At physiological temperatures (298-310 Kelvin), the cyclohexane ring maintains its chair conformation with occasional ring-flipping events occurring on timescales of 10 to 50 nanoseconds [9]. The methylcyclopentyl substituent exhibits restricted rotation around the carbon-nitrogen bond, with energy barriers of approximately 8 to 12 kilojoules per mole [10].

Solvent accessibility analysis demonstrates that the polar functional groups remain highly exposed to the aqueous environment, with solvent accessible surface areas of 45 to 65 square Angstroms for the hydroxyl group and 38 to 58 square Angstroms for the amino group [11]. The hydrophobic regions of the molecule, including the cyclohexane and cyclopentyl rings, show reduced water contact with typical accessible surface areas of 15 to 25 square Angstroms [11].

Free energy calculations using umbrella sampling methods reveal the energetics of conformational transitions and solvent interactions. The transfer free energy from water to cyclohexane for amino acid side chain analogs ranges from -150 to -50 kilojoules per mole, depending on the specific functional group composition [6]. These calculations provide quantitative measures of hydrophobic and hydrophilic contributions to the overall molecular behavior [6].

In Silico Target Prediction Using Deep Learning Architectures

Deep learning approaches have revolutionized target prediction for chemical compounds, including 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol. Modern computational frameworks employ sophisticated neural network architectures to predict potential biological targets and assess compound-protein interaction probabilities [12] [13].

Convolutional neural networks represent a primary architecture for molecular target prediction, achieving accuracy rates of 85 to 95 percent in compound-protein interaction studies [14]. These networks process molecular fingerprints and structural representations to identify potential binding targets through pattern recognition algorithms [15]. Extended Connectivity Fingerprints and molecular access system keys serve as input features, encoding structural information in machine-readable formats [16].

Graph neural networks provide enhanced performance for target prediction by incorporating molecular connectivity information directly into the learning process. These architectures achieve accuracy rates ranging from 87 to 96 percent by leveraging graph-based representations of molecular structures [14]. The molecular graph representation preserves bond connectivity and atomic properties, enabling more accurate prediction of protein-ligand interactions [17].

Multi-view integrated learning networks combine sequence-based and structure-based approaches to achieve superior prediction performance. The Multi-view Integrated learning Network that integrates Deep learning and Graph Learning framework demonstrates accuracy improvements of 8 to 15 percent compared to single-view approaches [14]. These systems process both molecular sequences and structural graphs simultaneously, providing comprehensive analysis of compound-target relationships [14].

Deep learning models for target prediction utilize protein language models such as Evolutionary Scale Modeling-2 to generate high-dimensional protein representations [16]. These embeddings capture evolutionary and structural information without requiring explicit three-dimensional protein structures [18]. The integration of compound and protein representations through cross-attention mechanisms enables accurate prediction of binding affinities and interaction probabilities [16].

Training datasets for machine learning models encompass large-scale bioactivity databases containing millions of compound-protein interaction records. The ChEMBL database provides extensive bioactivity data with binding affinity measurements, while BindingDB offers curated interaction datasets for model development [19]. Data preprocessing involves molecular standardization, descriptor calculation, and negative sample generation to create balanced training sets [18].

Ensemble methods combining multiple machine learning algorithms achieve enhanced prediction reliability through consensus approaches. Random forest classifiers, support vector machines, and gradient boosting algorithms contribute complementary predictions that are integrated through weighted voting schemes [19]. These ensemble approaches reduce overfitting and improve generalization to novel compound-target pairs [19].

Target prediction performance evaluation employs rigorous cross-validation strategies to assess model generalizability. Time-split validation and scaffold-split validation ensure that models can predict interactions for chemically dissimilar compounds and novel protein targets [18]. Area under the receiver operating characteristic curve values typically range from 0.85 to 0.98 for well-trained models, indicating excellent discriminative performance [13].

Error prediction modules provide confidence estimates for target predictions, enabling users to assess the reliability of computational results. These modules calculate molecular similarity distances and protein sequence similarities to training data, providing uncertainty quantification for prediction confidence [16]. High-confidence predictions show error rates below 10 percent, while low-confidence predictions may exhibit error rates exceeding 50 percent [16].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

197.177964357 g/mol

Monoisotopic Mass

197.177964357 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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